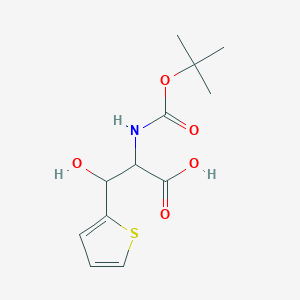

Boc-D-threo-3-(thiophen-2-yl)serine

Description

Significance of Non-Natural Amino Acids in Contemporary Chemical Research

Non-natural amino acids, also known as non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. wikipedia.orgfiveable.me Their deliberate synthesis and incorporation into peptides and other molecular frameworks have become a cornerstone of modern medicinal chemistry, biotechnology, and materials science. fiveable.mecpcscientific.com While over 140 non-proteinogenic amino acids are found in nature, thousands more have been created in the laboratory, each offering unique structural and chemical properties. wikipedia.org

Role in Synthetic Organic Chemistry and Chemical Biology

In synthetic organic chemistry, non-natural amino acids are invaluable building blocks. cpcscientific.com Their unique side chains and stereochemistries allow chemists to construct complex molecules, including peptides with enhanced stability and novel functionalities. fiveable.me Methods like solid-phase peptide synthesis and genetic code expansion enable their precise incorporation into peptide chains. fiveable.me In chemical biology, these synthetic amino acids are crucial for probing biological processes. By replacing natural amino acids, researchers can fine-tune the three-dimensional structure of proteins, introduce fluorescent or radioactive labels for tracking, and create proteins with enhanced catalytic activity or binding specificity.

Importance in Expanding Molecular Diversity and Functionality

The introduction of non-natural amino acids dramatically expands the molecular diversity available for scientific investigation. These compounds can possess side chains with functional groups not found in nature, such as halogens, alkynes, or azides, which can be used for specific chemical reactions, a concept known as bio-orthogonal chemistry. acs.org This expanded functional palette allows for the creation of peptides and proteins with improved therapeutic properties, such as increased resistance to enzymatic degradation in the body, enhanced cell membrane penetration, and modified receptor binding (agonist or antagonist activity). qyaobio.com This leads to the development of more robust and effective peptide-based drugs and novel biomaterials. fiveable.mecpcscientific.com

Overview of Thiophene-Containing Amino Acids and Analogues

Among the vast array of non-natural amino acids, those containing heteroaromatic rings like thiophene (B33073) are of particular interest. Heteroaromatic compounds are integral to materials science and drug discovery. mdpi.comnih.gov The inclusion of a thiophene ring in a molecule can significantly influence its biological and chemical properties.

Structural Peculiarities of Thiophene Moiety in Amino Acid Derivatives

The thiophene ring, a five-membered heterocycle containing a sulfur atom, is considered an isostere of a benzene (B151609) ring, meaning it has a similar size and shape. However, the presence of the sulfur atom imparts distinct electronic properties. The sulfur atom's lone pairs of electrons contribute to the ring's aromaticity and can engage in hydrogen bonding and other non-covalent interactions. This can influence the conformation of the amino acid and its ability to bind to biological targets. researchgate.net Thiophene-containing compounds have been investigated for a range of applications, including their use as fluorescent ligands for detecting protein deposits in diseases like Alzheimer's and as components of potential antiviral drugs. mdpi.comnih.gov

Previous Studies on Aromatic and Heteroaromatic Serine Derivatives

The serine backbone provides a versatile scaffold for introducing aromatic and heteroaromatic groups. The hydroxyl group of serine offers a key point for chemical modification. Research has shown that the addition of various aromatic groups to the serine structure can lead to compounds with interesting biological activities. For instance, studies on L-serine's effect on aromatic amino acid biosynthesis in E. coli highlight the intricate relationships between different amino acid pathways. nih.gov Synthetic derivatives, such as Boc-protected phenylserine (B13813050) and pyridylserine, are widely used as building blocks in peptide synthesis and medicinal chemistry to create compounds with enhanced pharmacological properties. chemimpex.comclearsynth.com These derivatives are valued for their ability to mimic natural amino acids while introducing new structural and functional elements. chemimpex.com

Rationale for the Comprehensive Investigation of Boc-D-threo-3-(thiophen-2-yl)serine

The comprehensive investigation of this compound is driven by the convergence of the factors outlined above. As a non-natural amino acid, it belongs to a class of compounds with proven utility in expanding chemical functionality and developing novel therapeutics. qyaobio.com The "Boc" (tert-butyloxycarbonyl) group is a standard protecting group in peptide synthesis, allowing for controlled, stepwise assembly of complex molecules. chemimpex.com The D-threo configuration represents a specific, unnatural stereochemistry that can confer resistance to enzymatic degradation.

Most importantly, the presence of the 2-thienyl group (thiophen-2-yl) offers the unique electronic and steric properties of the thiophene ring. chemimpex.com This makes the compound a valuable building block for creating peptides and other molecules with potentially enhanced biological activity, improved stability, and novel binding characteristics. chemimpex.comchemimpex.com By studying this specific molecule, researchers can further explore the structure-activity relationships of thiophene-containing peptidomimetics, contributing to the rational design of new therapeutic agents and advanced biomaterials.

Compound Data

The following tables provide key data for this compound and related serine derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1134940-20-7 chemimpex.com |

| Molecular Formula | C₁₂H₁₇NO₅S |

| Molecular Weight | 287.33 g/mol chemimpex.com |

| MDL Number | MFCD03844675 chemimpex.com |

| Storage Temperature | 0-8°C chemimpex.com |

Table 2: Comparison of Related Boc-Protected Serine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₇NO₅S | 287.33 chemimpex.com |

| Boc-D-threo-3-phenylserine | C₁₄H₁₉NO₅ | 281.30 clearsynth.com |

| Boc-D-threo-3-(pyridin-2-yl)serine | C₁₃H₁₈N₂O₅ | 282.29 chemimpex.com |

| Boc-D-threo-3-(pyridin-3-yl)serine | C₁₃H₁₈N₂O₅ | 282.29 scbt.com |

| Boc-D-threo-3-(3,4-dimethoxyphenyl)serine | C₁₆H₂₃NO₇ | 341.36 amerigoscientific.com |

| N-Boc-D-serine | C₈H₁₅NO₅ | 205.21 nih.govnih.gov |

| N-Boc-L-serine | C₈H₁₅NO₅ | 205.21 nih.gov |

Unique Stereochemical and Structural Features

The defining characteristic of this compound lies in its specific stereochemistry. The "D" designation indicates the absolute configuration at the α-carbon, while "threo" describes the relative stereochemistry between the α-amino and β-hydroxyl groups. This specific spatial arrangement of the amino, hydroxyl, carboxyl, and thiophenyl groups creates a distinct three-dimensional structure that can influence its reactivity and its interactions with other chiral molecules.

The presence of the thiophene ring, in conjunction with the chiral centers, results in a molecule with a well-defined conformational preference. While specific X-ray crystallographic data for this exact compound is not widely published, analysis of related threo-β-hydroxy-α-amino acid structures provides insight into the likely intramolecular hydrogen bonding and steric interactions that dictate its shape. researchgate.net Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would be crucial in confirming the structural integrity and stereochemical purity of the synthesized compound. For instance, ¹H NMR spectra of similar Boc-protected serine derivatives show characteristic shifts for the protons of the Boc group, the α- and β-protons of the serine backbone, and the aromatic protons of the side-chain substituent. chemicalbook.comchemicalbook.com

Potential as a Versatile Synthetic Building Block

The true value of this compound lies in its potential as a versatile synthetic building block. chemimpex.com The strategic placement of multiple functional groups—a protected amine, a carboxylic acid, a hydroxyl group, and an aromatic thiophene ring—allows for a wide array of chemical transformations.

In the realm of peptide synthesis, this compound can be incorporated into peptide chains to introduce a non-natural amino acid. researchgate.netchemimpex.com This can lead to peptides with enhanced stability against enzymatic degradation, altered conformational properties, and potentially novel biological activities. The thiophene moiety can engage in specific interactions with biological targets, making it a valuable component in the design of new therapeutic agents, particularly in neuropharmacology and oncology. chemimpex.com

Beyond peptide synthesis, the various functional groups can be selectively manipulated. The carboxylic acid can be activated for amide bond formation, the Boc group can be removed under acidic conditions to liberate the free amine for further coupling, and the hydroxyl group can be a site for esterification or etherification. The thiophene ring itself can undergo further functionalization, adding another layer of synthetic versatility.

Scope and Objectives of the Academic Research

Academic research centered on this compound would likely encompass several key objectives:

Development of Stereoselective Synthetic Routes: A primary goal would be to establish efficient and highly stereoselective methods for the synthesis of the D-threo isomer. This would involve the careful selection of starting materials and chiral catalysts to control the formation of the two contiguous stereocenters.

Detailed Structural and Spectroscopic Characterization: Comprehensive analysis using techniques such as high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and FT-IR spectroscopy is essential to unequivocally confirm the structure and purity of the compound. Obtaining single crystals for X-ray diffraction analysis would provide definitive proof of its solid-state conformation and stereochemistry.

Exploration of Synthetic Utility: A significant portion of research would focus on demonstrating the compound's utility as a building block. This would involve incorporating it into various molecular scaffolds, including peptides and other complex organic molecules, to assess its impact on their properties and to showcase its synthetic versatility.

Investigation of Biological Activity: Given the known biological relevance of thiophene-containing molecules, research would also likely extend to the synthesis of novel compounds derived from this compound and the evaluation of their biological activities.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-12(2,3)18-11(17)13-8(10(15)16)9(14)7-5-4-6-19-7/h4-6,8-9,14H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOJPDVRQCXNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CS1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Stereochemical Control

Retrosynthetic Analysis of Boc-D-threo-3-(thiophen-2-yl)serine

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process is crucial for designing an efficient and logical synthetic route.

Identification of Key Disconnection Points

The structure of this compound presents several logical points for disconnection. The primary disconnection is the carbon-carbon bond between the α-carbon of the serine backbone and the thiophene (B33073) ring. This bond is typically formed through a nucleophilic addition of a thiophenyl organometallic reagent to an electrophilic serine-derived precursor.

A second key disconnection involves the amide bond of the N-Boc protecting group, which simplifies the nitrogenous component to a primary amine. Further disconnection of the serine backbone can lead back to simpler chiral precursors.

This analysis suggests a convergent synthesis strategy, where the two main fragments, a chiral D-serine derivative and a thiophene-2-carboxaldehyde derivative, are prepared separately and then combined.

Strategic Protecting Group Considerations for Boc-Protection

The use of the tert-butyloxycarbonyl (Boc) group is a strategic choice for protecting the α-amino group of the D-serine precursor. The Boc group is widely used in peptide synthesis and the preparation of amino acid derivatives due to its specific reactivity profile. organic-chemistry.orgtotal-synthesis.com It is stable under a wide range of conditions, including basic and nucleophilic environments, but can be readily removed under mild acidic conditions. total-synthesis.com This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups that might be present on the hydroxyl group or the carboxylic acid of the serine framework. total-synthesis.compeptide.com

Table 1: Advantages of Boc-Protection in Serine Derivative Synthesis

| Feature | Description | Reference |

|---|---|---|

| Acid Labile | Cleaved under mild acidic conditions (e.g., trifluoroacetic acid), which preserves other protecting groups. | total-synthesis.com |

| Base Stability | Resistant to basic hydrolysis, allowing for reactions such as ester saponification. | total-synthesis.com |

| Nucleophile Resistance | Stable towards most nucleophiles, enabling a wide range of synthetic transformations on other parts of the molecule. | total-synthesis.com |

| Orthogonality | Compatible with other common protecting groups like Fmoc and Cbz, which are removed by base and hydrogenolysis, respectively. | total-synthesis.com |

| Ease of Introduction | Commonly introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under aqueous or anhydrous conditions. | organic-chemistry.orgorgsyn.org |

Synthesis of Precursor Building Blocks

The success of the synthesis relies on the efficient preparation of the key building blocks identified in the retrosynthetic analysis: thiophene-2-carboxaldehyde and a suitable chiral D-serine precursor.

Preparation of Thiophene-2-carboxaldehyde Derivatives

Thiophene-2-carboxaldehyde is a crucial electrophile in the synthesis. It can be prepared through several established methods. ontosight.aiwikipedia.org The Vilsmeier-Haack reaction, which uses phosphoryl chloride and dimethylformamide to formylate the thiophene ring, is a common and effective approach. ontosight.aiwikipedia.org An alternative method involves the chloromethylation of thiophene followed by oxidation. wikipedia.org Industrial-scale synthesis can also be achieved using thiophene, solid phosgene, and N,N-dimethylformamide. google.com Furthermore, substituted thiophene-2-carboxaldehyde derivatives can be synthesized via Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl groups onto the thiophene ring if desired. nih.gov

Table 2: Selected Synthetic Methods for Thiophene-2-carboxaldehyde

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Thiophene, POCl₃, DMF | Common laboratory-scale method for formylation of electron-rich heterocycles. | ontosight.aiwikipedia.org |

| Chloromethylation/Oxidation | Thiophene, Formaldehyde, HCl, then an oxidizing agent | A two-step process to introduce the aldehyde functionality. | wikipedia.org |

| Phosgene-based Method | Thiophene, Solid Phosgene, DMF | Suitable for industrial production, offering a new synthetic approach. | google.com |

| Suzuki-Miyaura Coupling | Substituted thiophene boronic acids/esters, Aryl halides | Used for creating more complex, substituted thiophene-2-carboxaldehyde derivatives. | nih.gov |

Routes to Chiral Serine Precursors

The stereochemistry of the final product is determined by the chirality of the serine precursor. D-serine is commercially available and can be used as the starting material. nih.gov From D-serine, a variety of chiral synthons can be prepared. A common strategy involves the protection of the amino and carboxyl groups, followed by modification of the hydroxyl group to an aldehyde. For instance, N-Boc-D-serine can be converted to its methyl ester, and the hydroxyl and amino groups can be cyclized with an acetal (B89532) to form a rigid structure known as Garner's aldehyde. elsevierpure.com This aldehyde is a versatile intermediate for stereoselective additions.

Alternatively, chiral glycerides can be synthesized from D-serine through stereospecific diazotization to form glyceric acid, which can then be converted into other useful chiral intermediates. nih.gov The biosynthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) is also a well-understood pathway, though less common for synthetic applications. youtube.com

Stereoselective Synthesis Approaches to threo-3-Substituted Serine Frameworks

Achieving the desired threo stereochemistry at the newly formed C-C bond is a significant challenge. The relative stereochemistry (threo or erythro) is controlled by the facial selectivity of the nucleophilic attack on the chiral aldehyde derived from D-serine.

A powerful method for this transformation is the Grignard addition to an optically pure serine aldehyde equivalent. acs.org The stereochemical outcome of the addition of a 2-thienyl Grignard reagent to a protected D-serine aldehyde can be directed by the choice of protecting groups on the nitrogen and hydroxyl functionalities. Chelation control, where the organometallic reagent coordinates to both the aldehyde oxygen and a nearby protected hydroxyl or amino group, typically leads to the syn (erythro) product. Conversely, non-chelating conditions, often employing bulky protecting groups, favor a Felkin-Ahn model of addition, which can lead to the anti (threo) product.

The use of Garner's aldehyde, a cyclic N,O-protected serine derivative, provides high levels of stereocontrol in additions of organometallic reagents. elsevierpure.com The rigid cyclic structure biases the approach of the nucleophile, allowing for the predictable formation of one diastereomer over the other. By carefully selecting the D-serine-derived aldehyde and the reaction conditions, the synthesis can be directed to produce the desired this compound with high diastereomeric excess. acs.org

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are a cornerstone of asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical course of a reaction before being cleaved. In the context of synthesizing β-substituted amino acids, auxiliaries are often attached to a glycine (B1666218) or serine precursor to control the formation of the new stereocenter at the β-carbon.

One highly effective strategy involves the use of oxazolidinone auxiliaries, famously developed by Evans. An N-acylated oxazolidinone derived from a glycine equivalent can be converted into its corresponding boron or titanium enolate. The subsequent aldol (B89426) reaction with an aldehyde, in this case, thiophene-2-carboxaldehyde, proceeds through a well-defined chair-like transition state, allowing for predictable and high levels of diastereoselectivity. nih.govprinceton.edu The geometry of the enolate (Z or E) dictates the resulting syn or anti configuration of the product. princeton.edu For the target threo isomer, conditions favoring the formation of the corresponding enolate geometry would be selected.

Another prominent class of auxiliaries is based on N-sulfinyl imines, such as N-tert-butanesulfinamide. acs.org A chiral N-tert-butanesulfinyl imine derived from a suitable precursor can undergo nucleophilic addition by a thiophene-based organometallic reagent. The sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face and thereby establishing the stereochemistry at the newly formed C-N bond center. Subsequent transformations would establish the second stereocenter. This method is noted for its reliability and the ability to switch product stereochemistry by simply choosing the opposite enantiomer of the auxiliary. acs.org

| Feature | Chiral Auxiliary Approach | Key Findings |

| Strategy | Evans Oxazolidinone | Utilizes a chiral oxazolidinone auxiliary to direct aldol-type condensations via a rigid, chair-like transition state, offering high diastereoselectivity. nih.govprinceton.edu |

| Strategy | N-Sulfinyl Imines | Employs a chiral sulfinamide auxiliary to direct nucleophilic addition to an imine, with stereochemical outcomes controlled by the auxiliary's configuration. acs.org |

| Advantage | Predictability & High Selectivity | Both methods provide robust and predictable control over the newly formed stereocenter. |

Asymmetric Catalysis in C-C Bond Formation at C-3

Moving beyond stoichiometric chiral auxiliaries, asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of the chiral product. For the C-3 thiophene moiety, this typically involves the catalytic asymmetric functionalization of a serine or glycine precursor. rsc.org

A powerful strategy is the use of chiral Lewis acid catalysis in aldol-type reactions. A copper(II) complex with a chiral bis(amino-alcohol) ligand derived from thiophene has been shown to be highly efficient in catalyzing enantioselective aldol reactions between ketones and isatin (B1672199) derivatives. nih.gov A similar catalytic system could be envisioned for the reaction between a glycine-derived nucleophile and thiophene-2-carboxaldehyde. The chiral catalyst coordinates to both the electrophile and the nucleophile, organizing the transition state to favor the formation of one specific stereoisomer.

Phase-transfer catalysis represents another avenue. Chiral ammonium (B1175870) salts, such as Maruoka's spirocyclic binaphthyl-based catalysts, have been successfully used in the asymmetric α-functionalization of masked β-amino acid derivatives. nih.gov This method could be adapted to introduce the thiophene ring at the C-3 position of a serine scaffold under catalytic conditions, where the chiral catalyst controls the stereochemical environment of the reaction.

| Catalytic Method | Description | Relevance to Target Compound |

| Chiral Lewis Acid Catalysis | Utilizes a metal (e.g., Cu(II)) complexed with a chiral ligand to catalyze C-C bond formation. nih.gov | Could catalyze the asymmetric aldol reaction between a glycine enolate and thiophene-2-carboxaldehyde, controlling the threo stereochemistry. |

| Phase-Transfer Catalysis | Employs chiral ammonium salts to facilitate reactions between reactants in different phases, creating a chiral environment. nih.gov | Applicable for the asymmetric alkylation of a serine precursor with a thiophene-containing electrophile. |

| Transition Metal C-H Functionalization | Involves catalysts (e.g., Rhodium, Cobalt) that can activate a C-H bond for functionalization. thieme-connect.de | Could be used for the direct, stereoselective coupling of a serine derivative with thiophene. |

Chemoenzymatic and Biocatalytic Strategies

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions, making them highly attractive for synthesizing complex molecules. nih.govnih.gov A chemoenzymatic approach combines the strengths of chemical synthesis and biocatalysis.

Transaminases are particularly well-suited for the synthesis of β-branched amino acids. A biocatalytic dynamic kinetic resolution (DKR) process using a thermophilic aromatic amino acid transaminase (ArAT) can establish two adjacent stereocenters with high diastereo- and enantioselectivity in a single step. nih.gov In this scenario, a β-keto acid precursor bearing the thiophene ring could be converted directly into the desired D-threo amino acid by selecting an appropriate D-amino acid transaminase. The DKR process is especially powerful as it can theoretically convert 100% of the racemic starting material into a single, optically pure product.

Aldolases are another class of enzymes that catalyze stereoselective aldol reactions. organic-chemistry.org A D-threonine aldolase, for instance, could potentially catalyze the reaction between glycine and thiophene-2-carboxaldehyde. The enzyme's active site would precisely control the facial selectivity of the attack on the aldehyde and the subsequent stereochemistry of the hydroxyl group, leading to the desired threo product.

Aryl/alkenyl malonate decarboxylase (AMDase) has been used in the chemoenzymatic synthesis of α-hydroxy-α-(thiophen-2-yl) acetic acid, demonstrating the utility of enzymes in handling thiophene-containing substrates. researchgate.net This highlights the potential for engineering or discovering enzymes that can act on more complex serine-based scaffolds.

Formation of the C-C Bond at the C-3 Position of the Serine Backbone

The strategic creation of the C-C bond between the thiophene ring and the C-3 atom of the serine backbone is the pivotal step in the synthesis. Several classic and modern organic reactions can be adapted for this purpose, with a strong emphasis on controlling the diastereoselectivity to favor the threo isomer.

Asymmetric Aldol-Type Reactions with Thiophene-2-carboxaldehyde

The aldol reaction is a powerful tool for C-C bond formation. nih.gov In this context, an enolate of a protected glycine derivative serves as the nucleophile, and thiophene-2-carboxaldehyde acts as the electrophile. The stereochemical outcome is governed by the geometry of the enolate and the reaction conditions, often explained by the Zimmerman-Traxler model which predicts the formation of syn or anti products from Z- or E-enolates, respectively, via a chair-like transition state. princeton.edu

To achieve the desired D-threo stereochemistry, a chiral glycine equivalent is required. For example, a glycine enolate derived from a chiral auxiliary-appended acetate, such as an Evans oxazolidinone, can react with thiophene-2-carboxaldehyde with high diastereoselectivity. nih.gov Alternatively, a direct catalytic asymmetric aldol reaction can be employed, where a chiral catalyst, rather than a stoichiometric auxiliary, controls the stereochemical outcome. princeton.eduorganic-chemistry.org Enzymes that catalyze aldol reactions, known as aldolases, are also highly effective, as they can accept two different aldehyde substrates in a cross-aldol reaction. organic-chemistry.org

Modified Strecker Synthesis for α,β-Diamino Acids

The classic Strecker synthesis produces α-amino acids from an aldehyde, ammonia (B1221849), and cyanide via an α-aminonitrile intermediate. wikipedia.org A modified version of this reaction can be envisioned for the synthesis of β-substituted amino acids like this compound.

Such a modified route might start with an α,β-unsaturated aldehyde derived from thiophene. Conjugate addition of a nitrogen nucleophile (like a chiral amine or ammonia in the presence of a chiral catalyst) would form a β-amino aldehyde intermediate. This intermediate could then undergo a Strecker-type reaction: reaction with cyanide would form a cyanohydrin, and subsequent hydrolysis of the nitrile would yield the carboxylic acid functionality. The stereochemistry would need to be controlled during the initial conjugate addition step. Asymmetric Strecker reactions, which use chiral auxiliaries or catalysts, have been developed and could be adapted to this multi-step sequence to ensure the correct absolute and relative stereochemistry. wikipedia.org

Electrophilic/Nucleophilic Additions to Serine Precursors

Direct functionalization of a serine derivative provides another strategic route. This can be approached via nucleophilic addition of a thiophene moiety to a serine electrophile or, conversely, electrophilic attack on a serine-derived nucleophile.

Nucleophilic Addition: A highly relevant strategy involves the addition of an organometallic thiophene nucleophile, such as 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent, to a serine-derived electrophile. A suitable electrophile is the Garner aldehyde, an N,O-diprotected serinal derivative, which is readily prepared from N-Boc-D-serine. orgsyn.org The addition of the organothiophene reagent to the Garner aldehyde would form the C-C bond at C-3. The inherent chirality of the starting serine derivative influences the diastereoselectivity of the addition, often favoring one diastereomer (Felkin-Anh control). This approach is analogous to the reported addition of 2-furyllithium to L-serine derivatives, which proceeds with high stereoselectivity. mdpi.comscilit.com

Electrophilic/Nucleophilic Additions:

| Reaction Type | Description | Example |

|---|---|---|

| Nucleophilic Addition | A thiophene nucleophile (e.g., 2-thienyllithium) attacks a serine-derived electrophile. | Addition of 2-thienyllithium to Garner's aldehyde (derived from D-serine). orgsyn.orgmdpi.com |

| Electrophilic Addition | A serine-derived nucleophile attacks a thiophene electrophile. | A serine-derived enolate could react with an activated thiophene in a cross-coupling reaction. |

Electrophilic Addition: The reverse strategy involves generating a nucleophile at the β-position of a serine derivative, which then attacks an electrophilic thiophene. While less common, methods for C-H functionalization could achieve this. nih.govmdpi.com For instance, a directed C(sp³)-H activation at the β-position of a protected serine, catalyzed by a transition metal complex, could enable direct coupling with an electrophilic thiophene source. Another approach involves activating the serine backbone itself. For example, serine can be converted into a cyclic urethane, which can then undergo nucleophilic ring-opening. nih.gov While typically used for peptide thioester synthesis, this activation strategy could potentially be adapted for C-C bond formation.

Oxidative C(sp³)-H Bond Functionalization Approaches

The direct functionalization of C(sp³)–H bonds is a powerful strategy in organic synthesis, offering a more efficient and greener alternative to traditional multi-step methods. acs.org This approach aims to directly convert inert C-H bonds into new functional groups, thereby streamlining synthetic routes. youtube.com In the context of amino acid synthesis, C-H activation has emerged as a key technique for creating complex and non-natural amino acid derivatives. acs.orgresearchgate.net

While direct oxidative C(sp³)-H bond functionalization specifically for the synthesis of this compound is not extensively detailed in currently available literature, the principles of this methodology are broadly applicable. Such approaches often utilize transition metal catalysts, including those based on rhodium, iridium, and cobalt, to activate C-H bonds. nih.govrwth-aachen.dersc.org For instance, research has shown the successful oxidative coupling of α-amino esters with various aromatic and heteroaromatic nucleophiles. beilstein-journals.orgnih.gov A proposed general mechanism involves the formation of an iminium ion intermediate from the α-amino ester, which then undergoes a Mannich-type reaction with a nucleophile like thiophene. beilstein-journals.orgnih.gov

The thiophene moiety itself is a significant pharmacophore in medicinal chemistry, and various methods for its synthesis and functionalization have been developed, including metal-catalyzed cross-coupling reactions. nih.govacs.org The challenge in applying C-H activation to a molecule like a serine derivative lies in achieving high regioselectivity and stereocontrol, particularly at the β-carbon. The directing group's nature, often an integral part of the substrate, is crucial for guiding the metal catalyst to the desired C-H bond. youtube.com In the case of Boc-protected serine, the Boc group or other functionalities could potentially serve as directing groups to facilitate site-selective functionalization.

Although direct C-H activation on the serine backbone to introduce the thiophene ring is a frontier, related research on the functionalization of thiophene-containing amino acids has been reported. nih.gov These studies highlight the importance of developing selective catalytic systems that can tolerate various functional groups present in the amino acid structure.

Protecting Group Manipulations and Orthogonal Strategies

The successful synthesis of complex molecules like this compound heavily relies on the strategic implementation of protecting groups. These groups temporarily mask reactive functional groups, allowing for selective transformations at other positions of the molecule. researchgate.net

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino functionality in peptide synthesis and the synthesis of amino acid derivatives. researchgate.net Its popularity stems from its ease of introduction and its stability under a broad range of reaction conditions, yet it can be removed under specific, mild acidic conditions.

The introduction of the Boc group to an amino acid, such as D-threo-3-(thiophen-2-yl)serine, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. orgsyn.orgorganic-chemistry.org This reaction can be carried out in aqueous or anhydrous conditions. organic-chemistry.org

Table 1: Common Conditions for Boc Protection of Amino Acids

| Reagent | Base | Solvent | Temperature |

|---|---|---|---|

| (Boc)₂O | NaOH | Dioxane/Water | 0°C to Room Temp |

| (Boc)₂O | K₂CO₃ | Dimethylformamide | 0°C to Room Temp |

| (Boc)₂O | Triethylamine | Dichloromethane (B109758) | Room Temp |

The Boc group is known for its stability towards most nucleophiles and basic conditions, which makes it compatible with a variety of subsequent chemical transformations. organic-chemistry.org This stability allows for an orthogonal protection strategy, where other functional groups in the molecule can be manipulated while the amino group remains protected. For example, the Boc group is stable during esterification or etherification reactions that might be performed on the carboxyl or hydroxyl groups of the serine derivative. The removal of the Boc group is typically accomplished using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). ias.ac.in

In the synthesis involving this compound, the carboxyl and hydroxyl groups also require protection to prevent unwanted side reactions during peptide coupling or other modifications. An orthogonal protection strategy is essential, meaning that each protecting group can be removed under specific conditions without affecting the others. researchgate.net

The hydroxyl group of the serine side chain is often protected as a tert-butyl (tBu) ether or a trityl (Trt) ether. ias.ac.in These groups are labile to acidic conditions but often require stronger acids or different conditions than those used for Boc group removal, allowing for selective deprotection. Another strategy for hydroxyl group protection is the use of carbonate-based protecting groups like the benzyloxycarbonyl (Cbz) or the propargyloxycarbonyl (Poc) group. ias.ac.in The Poc group, for instance, is stable to both acidic and basic conditions commonly used in peptide synthesis and can be removed under neutral conditions using specific reagents like tetrathiomolybdate, providing excellent orthogonality with Boc, Fmoc, and benzyl (B1604629) ester protecting groups. ias.ac.in

Table 2: Examples of Orthogonal Protecting Groups for Serine Derivatives

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|---|

| α-Amino | tert-Butyloxycarbonyl | Boc | (Boc)₂O, base | Trifluoroacetic Acid (TFA) |

| Carboxyl | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | H₂, Pd/C |

| Carboxyl | Methyl ester | Me | Methanol, acid catalyst | Saponification (e.g., NaOH) |

| Hydroxyl | tert-Butyl ether | tBu | Isobutylene, acid catalyst | Strong acid (e.g., TFA) |

The selection of a specific set of orthogonal protecting groups is a critical decision in the synthetic design, enabling the chemist to selectively unmask and react with different parts of the this compound molecule as needed.

Purification and Isolation Techniques for Enantiomerically Pure Products

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral compounds like this compound, as different enantiomers can have vastly different biological activities. While asymmetric synthesis aims to produce a single enantiomer preferentially, racemic or enantiomerically enriched mixtures often require purification to isolate the desired enantiomerically pure product. nih.govmdpi.com

One of the most powerful techniques for separating enantiomers is chiral chromatography. This can be performed using a chiral stationary phase (CSP) or by using a chiral mobile phase additive (CMPA). mdpi.com For amino acid derivatives, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins (e.g., bovine serum albumin) are common. Alternatively, a chiral selector, such as a glycopeptide like vancomycin, can be added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. mdpi.com

Another approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This can be achieved by reacting the racemate with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

For N-protected amino acids, NMR spectroscopy using chiral solvating agents (CSAs) can be employed to determine the enantiomeric excess of a sample. mdpi.com CSAs form transient diastereomeric complexes with the enantiomers in solution, leading to separate signals in the NMR spectrum for the R and S enantiomers, allowing for their quantification.

In addition to chromatographic and resolution techniques, enzymatic methods can also be employed for the synthesis and resolution of chiral amino acids. nih.gov Enzymes can exhibit high stereoselectivity, catalyzing a reaction for only one enantiomer in a racemic mixture, which allows for the separation of the reacted and unreacted enantiomers.

The final isolation of the purified product typically involves standard laboratory techniques such as extraction, crystallization, and rotary evaporation, followed by rigorous characterization to confirm its structure and purity.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Stereochemical Assignment and Purity

A combination of spectroscopic techniques is essential for the definitive assignment of the relative and absolute stereochemistry of Boc-D-threo-3-(thiophen-2-yl)serine, as well as for the quantification of its chemical and stereoisomeric purity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the serine backbone, and the thiophene (B33073) ring. The protons on the chiral centers (α- and β-carbons) would appear as multiplets, and their coupling constants would be indicative of the threo relative stereochemistry.

¹³C NMR: The carbon NMR spectrum would provide complementary information, with characteristic chemical shifts for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the thiophene ring, and the chiral carbons of the serine backbone.

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Boc (9H) | ~1.4 | s |

| α-H | ~4.3-4.5 | d |

| β-H | ~5.2-5.4 | d |

| Thiophene H3 | ~7.0 | dd |

| Thiophene H4 | ~7.1 | t |

| Thiophene H5 | ~7.4 | dd |

| NH | Variable | br s |

| OH | Variable | br s |

This data is predicted based on analogous structures and general NMR principles.

Chiral chromatography is the gold standard for determining the enantiomeric and diastereomeric purity of chiral molecules like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary methods used.

The separation of the stereoisomers of this compound would rely on the differential interactions between the enantiomers/diastereomers and the chiral selector of the CSP. For the separation of a related compound, 3-amino-3-(thiophen-2-yl)propanoic acid, zwitterionic CSPs like CHIRALPAK ZWIX(-) and CHIRALPAK ZWIX(+) have been shown to be effective. It is anticipated that similar CSPs, as well as polysaccharide-based and Pirkle-type columns, would be suitable for the analysis of this compound.

Potential Chiral HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK ZWIX(-) or similar |

| Mobile Phase | Methanol/Acetonitrile with additives (e.g., TEA, Acetic Acid) |

| Detection | UV (e.g., 254 nm) |

These conditions are suggested based on the analysis of structurally related compounds.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| N-H (Amide) | 3400-3200 | Medium |

| C-H (Aromatic/Aliphatic) | 3100-2850 | Medium-Weak |

| C=O (Carboxylic Acid) | ~1710 | Strong |

| C=O (Boc) | ~1690 | Strong |

| C=C (Thiophene) | ~1600-1450 | Medium |

This data is based on established group frequency correlations in IR spectroscopy.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry at all chiral centers. While no crystal structure of this compound has been reported in the Cambridge Structural Database, this method would be the ultimate tool for its unambiguous structural confirmation, should suitable crystals be obtained.

Conformational Preferences and Dynamics

The biological activity and chemical reactivity of a molecule are often influenced by its conformational preferences. This compound, with its multiple rotatable bonds, can exist in various conformations.

The rotation around the single bonds in this compound gives rise to different rotational isomers, or rotamers. The relative energies of these rotamers are influenced by steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

The key rotatable bonds in this molecule are the Cα-Cβ bond of the serine backbone and the Cβ-C(thiophene) bond. The relative orientation of the bulky Boc-protected amine, the hydroxyl group, the carboxylic acid, and the thiophene ring will dictate the preferred conformations. Computational modeling, in conjunction with NMR studies (e.g., Nuclear Overhauser Effect spectroscopy - NOESY), can provide insights into the most stable rotameric states in solution. It is expected that conformations that minimize steric clashes and maximize favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl of the Boc group or carboxylic acid, would be energetically favored.

Intramolecular Hydrogen Bonding and π-Stacking Interactions

The conformation of this compound is significantly influenced by a network of intramolecular non-covalent interactions. These include hydrogen bonds and π-stacking, which stabilize specific folded structures.

Intramolecular Hydrogen Bonding: The structure contains multiple hydrogen bond donors (the amide N-H and the serine hydroxyl O-H) and acceptors (the Boc and carboxyl carbonyl oxygens, and the hydroxyl oxygen). Theoretical studies on similar β-amino acids suggest that intramolecular hydrogen bonding plays a crucial role in the stability of their conformations scirp.orgresearchgate.net. These interactions can lead to the formation of well-defined secondary structures, such as turns. The potential hydrogen bonds within the molecule are critical for stabilizing folded conformations, particularly in non-polar environments.

Interactive Table: Potential Intramolecular Hydrogen Bonds

| Donor Group | Acceptor Group | Resulting Ring Size | Potential Impact on Conformation |

| Amide N-H | Boc Carbonyl Oxygen | 5-membered (C5) | Stabilizes a compact structure. |

| Amide N-H | Carboxyl Carbonyl Oxygen | 7-membered (C7) | Promotes a folded β-turn-like structure. |

| Hydroxyl O-H | Carboxyl Carbonyl Oxygen | 6-membered | Influences side-chain orientation. |

| Hydroxyl O-H | Boc Carbonyl Oxygen | 8-membered | Contributes to overall folding. |

π-Stacking Interactions: The thiophene ring, being an aromatic heterocycle, is capable of engaging in π-π stacking interactions nih.govwikipedia.org. While this is typically an intermolecular phenomenon, certain folded conformations could potentially allow for an intramolecular interaction between the thiophene ring and the carbamate (B1207046) portion of the Boc group. More commonly, these π-stacking interactions are key drivers in the aggregation or binding of the molecule to other aromatic systems, such as aromatic amino acid side chains in proteins chemrxiv.orgacs.orgnih.gov. The strength of these interactions can be modulated by the distribution of heteroatoms and substituents within the heterocyclic ring chemrxiv.orgacs.org.

Solvent Effects on Conformation

The conformational equilibrium of this compound is highly dependent on the solvent environment. The polarity of the solvent directly impacts the stability of intramolecular hydrogen bonds versus solute-solvent interactions.

Computational and experimental studies on similar peptides and protected amino acids show that different solvents can induce dramatically different predominant structures rsc.org.

Non-polar Solvents (e.g., Chloroform): In non-polar environments, intramolecular hydrogen bonds are more favorable as they shield the polar groups from the surrounding medium. This often results in more compact, folded, or even helical conformations rsc.org.

Polar Aprotic Solvents (e.g., DMSO): These solvents are strong hydrogen bond acceptors and can disrupt intramolecular hydrogen bonds, leading to a mixture of conformations, including more extended or β-hairpin-like structures rsc.org.

Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate the peptide backbone and side chains, which can destabilize local intramolecular hydrogen bonds and favor more extended conformations like the polyproline II (PPII) structure aps.org. Solvation generally stabilizes conformations relative to the gas phase, though it may reduce the energy differences between various conformational states scirp.orgresearchgate.net.

Interactive Table: Expected Solvent-Dependent Conformational Propensities

| Solvent Type | Example | H-Bonding Capacity | Expected Predominant Conformation |

| Non-polar | Chloroform | Poor | Folded / Helical |

| Polar Aprotic | DMSO | Acceptor | Mixture of Folded and Extended |

| Polar Protic | Water | Donor & Acceptor | Extended / Disordered |

Electronic Structure Characterization (e.g., UV-Vis, Circular Dichroism for Chiral Properties)

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is dominated by the electronic transitions of the thiophene ring. Thiophene is an aromatic compound and exhibits strong absorption in the UV region due to π-π* transitions nii.ac.jp. Unsubstituted thiophene typically shows a primary absorption band around 235 nm nii.ac.jp. The presence of the serine substituent at the 2-position of the thiophene ring is expected to cause a bathochromic (red) shift in the absorption maximum. Studies on various 2-substituted thiophenes confirm that substituents which conjugate with the ring system can significantly alter the absorption spectra nii.ac.jprsc.orgnih.gov. The intensity and position of these bands provide information about the conjugation length and electronic environment of the thiophene moiety rsc.org.

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound is expected to be active in circular dichroism spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules. Studies on D-serine have demonstrated that enantiomers produce mirror-image VCD (Vibrational Circular Dichroism) signals, allowing for their spectroscopic distinction nih.govresearchgate.net. For the title compound, the CD spectrum would be sensitive to:

The absolute configuration (D-threo) of the chiral centers.

The secondary structure induced by intramolecular hydrogen bonding.

The relative orientation of the thiophene chromophore with respect to the chiral backbone. Changes in conformation due to solvent or temperature would likely result in corresponding changes in the CD spectrum, making it a powerful tool for conformational analysis.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. These methods are fundamental to predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is routinely applied to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation on the potential energy surface. For Boc-D-threo-3-(thiophen-2-yl)serine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a detailed three-dimensional structure.

The calculations would reveal key structural parameters. For instance, the geometry of the thiophene (B33073) ring, the conformation of the Boc protecting group, and the relative orientation of the carboxyl and hydroxyl groups of the serine backbone would be determined. The electronic structure analysis would also yield the distribution of electron density, highlighting electronegative regions, such as around the oxygen and nitrogen atoms, and providing insights into the molecule's polarity and intermolecular interaction sites.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

This data is illustrative and represents typical values expected from DFT calculations on similar molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | Cα-Cβ | 1.54 Å |

| Bond Length | Cβ-C(thiophene) | 1.51 Å |

| Bond Length | N-Cα | 1.46 Å |

| Bond Angle | N-Cα-C(O)OH | 110.5° |

| Dihedral Angle | H-N-Cα-H | -120.0° (gauche) |

| Dihedral Angle | C(thiophene)-Cβ-Cα-N | 60.0° (gauche) |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A significant application of DFT is the prediction of spectroscopic data that can be used to verify experimentally synthesized structures. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks for the C=O stretching of the Boc group and the carboxylic acid, N-H bending, and O-H stretching vibrations.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, confirming the successful synthesis and purity of the compound.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

This data is illustrative. IR frequencies are typically scaled to account for anharmonicity. NMR shifts are relative to a standard (e.g., TMS).

| Spectroscopy | Functional Group/Atom | Predicted Value |

| IR Frequency | C=O (Boc group) | ~1715 cm⁻¹ |

| IR Frequency | C=O (Carboxylic acid) | ~1760 cm⁻¹ |

| IR Frequency | O-H (Alcohol) | ~3500 cm⁻¹ |

| ¹H NMR Shift | Cα-H | ~4.5 ppm |

| ¹H NMR Shift | Thiophene Protons | 7.0 - 7.5 ppm |

| ¹³C NMR Shift | C=O (Boc) | ~156 ppm |

| ¹³C NMR Shift | Cα | ~58 ppm |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. acs.org

For this compound, the FMO analysis would likely show the HOMO localized primarily on the electron-rich thiophene ring, indicating this is the probable site for electrophilic attack. The LUMO might be distributed over the carbonyl groups of the Boc and carboxylic acid moieties, suggesting these are sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity. acs.org In studies of other thiophene-containing molecules, the HOMO-LUMO gap has been shown to be a key predictor of their electronic behavior. acs.org

Transition State Analysis for Reaction Pathways

Theoretical chemistry can model entire reaction pathways by locating and characterizing transition states—the highest energy points along a reaction coordinate. For a molecule like this compound, this could be applied to understand its synthesis or degradation mechanisms. For example, the deprotection of the Boc group under acidic conditions could be modeled. By calculating the activation energy associated with the transition state, chemists can predict reaction rates and optimize conditions, such as temperature and catalyst choice, to improve reaction yields and efficiency.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic properties of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

Conformational Space Exploration and Free Energy Landscapes

This compound is a flexible molecule with several rotatable bonds. MD simulations can explore the vast conformational space available to the molecule by simulating its movements in a solvent (like water or chloroform) over nanoseconds or longer. This allows for the identification of the most stable and frequently occurring conformations.

The results of these simulations can be visualized as a free energy landscape, a plot that maps the conformational states of the molecule to their corresponding free energies. The low-energy basins on this map represent the most stable conformations. For this molecule, the landscape would likely reveal preferred orientations of the thiophene ring relative to the serine backbone and stable rotamers of the Boc protecting group, often governed by the formation of intramolecular hydrogen bonds. Conformational studies on similar Boc-protected amino acids have highlighted the importance of such intramolecular interactions in defining the peptide's three-dimensional structure. thieme-connect.com

In Silico Studies as a Precursor or Scaffold

The unique structural features of this compound make it an interesting candidate for in silico studies, serving as a precursor or scaffold for the design of more complex molecules with potential therapeutic applications.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. nih.gov The computational design of peptidomimetics often starts with a known peptide or amino acid structure. This compound offers a unique starting point due to the combination of its stereochemically defined serine core and the aromatic, electronically distinct thiophene ring.

Computational methods can be used to design peptidomimetic scaffolds derived from this compound. unimi.it For instance, the thiophene ring can be used as a rigid scaffold to orient key functional groups in a spatially defined manner, mimicking the presentation of side chains in a peptide secondary structure like a β-turn or an α-helix. researchgate.net Researchers can computationally explore various modifications to the core structure, such as:

Cyclization: Forming a cyclic peptide or a lactam by involving the serine hydroxyl group or by introducing other reactive functionalities.

Scaffold Hopping: Replacing the peptide backbone with a more rigid, non-peptidic linker that maintains the relative orientation of the thiophene ring and other pharmacophoric features.

Side Chain Modification: Computationally exploring different substituents on the thiophene ring to optimize interactions with a biological target.

These design strategies aim to create novel molecules that retain the desirable interaction profile of the parent structure while possessing enhanced drug-like properties. purdue.edu

Pharmacophore modeling is a powerful in silico technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov A purely theoretical pharmacophore model for this compound can be constructed based on its inherent structural features. This model can then be used to virtually screen large compound libraries to find other molecules that share the same pharmacophoric features and might exhibit similar biological activities.

The key pharmacophoric features of this compound would include:

Hydrogen Bond Donors: The N-H proton of the Boc-protected amine and the O-H proton of the serine side chain.

Hydrogen Bond Acceptors: The carbonyl oxygens of the Boc group and the carboxylic acid, and the oxygen of the serine hydroxyl group. The sulfur atom in the thiophene ring could also be considered a weak hydrogen bond acceptor.

Hydrophobic/Aromatic Features: The bulky tert-butyl group of the Boc protecting group and the aromatic thiophene ring.

The relative spatial arrangement of these features is defined by the D-threo stereochemistry of the serine core. A hypothetical pharmacophore model would specify the precise distances and angles between these features.

Table 2: Hypothetical Pharmacophore Model for this compound

| Pharmacophoric Feature | Description | Location |

| Hydrogen Bond Donor (HBD) 1 | Amine N-H | Boc-protected amine |

| Hydrogen Bond Donor (HBD) 2 | Hydroxyl O-H | Serine side chain |

| Hydrogen Bond Acceptor (HBA) 1 | Carbonyl Oxygen | Boc group |

| Hydrogen Bond Acceptor (HBA) 2 | Carboxyl Oxygen | Carboxylic acid |

| Hydrogen Bond Acceptor (HBA) 3 | Hydroxyl Oxygen | Serine side chain |

| Aromatic/Hydrophobic (AR/HY) 1 | Thiophene Ring | Side chain |

| Hydrophobic (HY) 2 | tert-butyl group | Boc group |

This theoretical model serves as a valuable starting point for virtual screening campaigns and for the rational design of new molecules based on the this compound scaffold. nih.gov

Applications As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved properties such as enhanced stability against proteolytic degradation, better bioavailability, and increased receptor selectivity. nih.gov The incorporation of unnatural amino acids like Boc-D-threo-3-(thiophen-2-yl)serine is a cornerstone of peptidomimetic design, as they introduce novel structural and functional diversity into peptide chains. nih.govchemimpex.com

Conformationally constrained peptides are designed to lock a peptide sequence into a specific three-dimensional shape, often mimicking the bioactive conformation of a natural peptide ligand. nih.govbiosynth.com This pre-organization can lead to higher binding affinity and specificity for a biological target. The introduction of this compound into a peptide sequence during solid-phase or solution-phase synthesis imposes significant conformational restrictions.

The steric bulk of the thiophene (B33073) ring, coupled with the defined threo stereochemistry of the β-hydroxyl group, limits the rotational freedom (phi, ψ dihedral angles) of the peptide backbone. nih.govcapes.gov.br This constraint helps to stabilize specific secondary structures. The synthesis follows standard peptide coupling protocols, where the Boc-protected amino group allows for sequential addition to the growing peptide chain, while the carboxylic acid is activated for amide bond formation. nih.gov The use of such non-natural amino acids is a key strategy for transforming a flexible peptide into a more rigid and potent analogue. researchgate.netrsc.org

Table 1: Influence of Structural Features on Peptide Constraints

| Structural Feature | Influence on Peptide Conformation |

| D-Configuration | Induces specific turn structures (e.g., βII'-turns), altering the overall peptide fold compared to L-amino acids. nih.govrsc.org |

| Thiophene Side Chain | Acts as a bulky aromatic group, restricting backbone rotation and participating in hydrophobic or π-stacking interactions. nih.govnih.gov |

| β-Hydroxyl Group | Provides a site for potential intramolecular hydrogen bonding, further stabilizing local conformation. |

| Threo Stereochemistry | Defines a specific spatial relationship between the side chain and the backbone, leading to predictable conformational preferences. |

The D-amino acid configuration is particularly useful in the construction of β-turn mimetics, which are crucial elements of many biologically active cyclic peptides. nih.gov A β-turn is a structural motif where the polypeptide chain reverses its direction. The incorporation of a D-amino acid at the i+1 position of a turn sequence strongly promotes the formation of a stable βII'-turn. nih.gov

Therefore, this compound is an ideal candidate for designing cyclic peptides intended to adopt such a conformation. nih.gov During synthesis, a linear precursor peptide containing this amino acid is assembled, followed by a head-to-tail cyclization or side-chain cyclization reaction. The presence of the D-thienylserine residue helps to pre-organize the linear peptide into a turn-like structure, facilitating the energetically demanding cyclization step and yielding a conformationally well-defined cyclic product.

The introduction of this compound exerts a profound influence on both the conformation and stability of a peptide. The thiophene ring is often used as a bioisostere of a phenyl ring, meaning it can mimic the biological activity of phenylalanine while offering different electronic and steric properties. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov

Furthermore, peptides containing D-amino acids and other unnatural residues are significantly more resistant to degradation by proteases, which are highly specific for L-amino acid sequences. This increased metabolic stability is a critical advantage in drug design, leading to a longer duration of action in vivo. The specific chirality of the incorporated amino acid can also drastically alter the supramolecular assembly properties of the peptide. rsc.org

Derivatization and Functionalization Strategies

This compound is not only a structural building block but also a platform for further chemical diversification. The thiophene ring, the hydroxyl group, and the carboxyl group all serve as handles for post-synthetic modifications.

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution reactions, often with greater reactivity than benzene (B151609). nih.gov This allows for the regioselective introduction of various functional groups onto the side chain, which is a powerful tool for structure-activity relationship (SAR) studies. Potential modifications include:

Halogenation: Introduction of bromine, chlorine, or iodine atoms.

Nitration and Sulfonation: Addition of nitro or sulfonic acid groups.

Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups to the thiophene ring.

These modifications can alter the peptide's electronic properties, hydrophobicity, and ability to interact with its biological target. thieme-connect.de For example, introducing a halogen atom can enable further cross-coupling reactions to build even more complex side-chain architectures.

The free hydroxyl and carboxyl groups of the serine scaffold offer additional sites for derivatization, enabling the synthesis of a wide array of analogs. nih.govbeilstein-journals.org

The hydroxyl group can be:

Esterified or acylated to introduce new functional groups or prodrug moieties.

Alkylated to form ethers, which can alter solubility and hydrogen-bonding capacity.

Oxidized to a ketone, though this would require specific protecting group strategies.

Converted to an alternative chemical handle , such as an azide (B81097) or thiol, for use in bio-orthogonal ligation chemistry. nih.gov

The carboxyl group , after removal of the N-terminal Boc protecting group (typically with a strong acid like trifluoroacetic acid), can be readily modified. wikipedia.org Common transformations include:

Esterification: Conversion to methyl, ethyl, or other esters to modulate polarity and cell permeability.

Amidation: Reaction with various amines to form primary, secondary, or tertiary amides, expanding the chemical diversity of the C-terminus.

Reduction: Conversion to a primary alcohol using reducing agents like LiAlH₄, although this requires protection of other reactive sites. carewellpharma.in

Table 2: Summary of Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Reagents | Purpose |

| Thiophene Ring | Electrophilic Substitution | Br₂, NBS, SO₃, HNO₃ | SAR studies, introduction of new functional groups nih.gov |

| Hydroxyl Group | Esterification | Acetic anhydride (B1165640), benzoyl chloride | Prodrug design, modulation of properties |

| Alkylation | Alkyl halides with base | Altering H-bonding, increasing lipophilicity | |

| Conversion | DPPA (for azide), Lawesson's reagent (for thiol) | Bio-orthogonal conjugation nih.gov | |

| Carboxyl Group | Esterification | Methanol/HCl, alkyl halides | Increase lipophilicity, prodrugs |

| Amidation | Amines with coupling agents (e.g., HATU, HOBt) | Create peptide amides, SAR studies | |

| Reduction | LiAlH₄, NaBH₄ | Convert to alcohol for new scaffolds carewellpharma.in |

Preparation of Functionalized Amino Acid Analogues for Library Synthesis

The structure of this compound makes it an ideal starting material for generating libraries of functionalized amino acid analogues. Such libraries are crucial in drug discovery and materials science for screening vast chemical spaces to identify molecules with desired biological activities or properties. Its ability to mimic natural amino acids while providing additional functional groups is particularly valuable in the development of targeted therapies. wikipedia.org

The molecule presents several reactive sites that can be selectively modified. The Boc-protected amine and the carboxylic acid are standard functional groups that allow for its incorporation into peptide chains using standard solid-phase or solution-phase synthesis protocols. The thiophene ring, an electron-rich aromatic system, can undergo various electrophilic substitution reactions, while the hydroxyl group of the serine backbone offers another point for diversification through esterification, etherification, or oxidation. A related compound, Boc-D-Threo-3-(pyridin-2-yl)serine, is noted for its ease of use in various coupling reactions, which helps streamline synthesis and improve yields, a principle that applies equally to its thiophene analogue. wikipedia.org

Table 1: Potential Reactions for Library Synthesis from this compound

| Reactive Site | Potential Transformation | Resulting Functionality |

| Amine (after Boc deprotection) | Amide bond formation, reductive amination, sulfonylation | Peptides, N-alkylated analogues, sulfonamides |

| Carboxylic Acid | Esterification, amide bond formation, reduction | Esters, amides, primary alcohols |

| Hydroxyl Group | Acylation, etherification, oxidation | Esters, ethers, β-keto acids |

| Thiophene Ring | Halogenation, nitration, Friedel-Crafts acylation | Functionalized aromatic side chains |

This multi-faceted reactivity allows chemists to systematically generate a wide array of structurally diverse molecules from a single, advanced precursor, facilitating high-throughput screening and structure-activity relationship (SAR) studies.

Role in the Synthesis of Complex Organic Molecules and Natural Product Fragments

The incorporation of non-canonical amino acids is a powerful strategy for accessing complex organic molecules and fragments of natural products that possess unique biological activities. Thiophenes are important heterocyclic compounds widely used as building blocks in many agrochemicals and pharmaceuticals. tandfonline.com this compound serves as a chiral pool starting material, introducing both a specific stereochemistry and a heterocyclic motif early in a synthetic sequence.

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net The functional groups present in this compound make it an excellent candidate for several MCRs, most notably the Ugi and Passerini reactions.

The Ugi reaction is a four-component reaction between an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide. rsc.org α-Amino acids are particularly suited for a five-center-four-component variation (U-5C-4CR) where they provide both the amine and carboxylic acid components. tandfonline.com After deprotection of the Boc group, this compound can serve as this bifunctional starting material, enabling the one-pot synthesis of complex peptide-like structures. tandfonline.com

The Passerini reaction involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to yield an α-acyloxy amide. tandfonline.com While the intact amino acid is not a direct component, the serine backbone can be readily oxidized to an α-keto acid or reduced and protected to form a corresponding aldehyde, which can then participate in a Passerini reaction. nih.govcore.ac.uk This versatility allows the thiophene-containing scaffold to be integrated into a different class of complex adducts.

Precursor for Heterocyclic Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to the synthesis of polycyclic and fused heterocyclic systems. The thiophene ring in this compound can serve as the foundation for building more complex, fused heteroaromatic structures, which are of interest in materials science and medicinal chemistry. researchgate.net

Recent research has highlighted methods for the annulation of thiophenes. For instance, iridium-catalyzed annulation reactions between thiophenes and carboxylic acids can produce thiophene-fused coumarin (B35378) frameworks. researchgate.net Another approach involves the base-mediated annulation of electrophilic benzothiophenes with phenols to access benzothieno[2,3-b]benzofurans. nih.gov By appropriately modifying the serine side chain of this compound to introduce the necessary reactive partner (e.g., a carboxylic acid or an electrophilic center), it can be used as a precursor to direct these types of annulation reactions, leading to novel, rigid, and complex heterocyclic systems.

Applications in Materials Chemistry

The integration of specialized organic molecules into polymers can impart novel functions and properties. The thiophene moiety is well-known for its electronic properties and is a core component of conducting polymers like polythiophene. tandfonline.com Thiophene derivatives are explored as electrode materials and in optoelectronics. rsc.orgtandfonline.com

This compound can be integrated into new materials through several mechanisms. The bifunctional amino acid nature of the molecule allows it to be incorporated into the backbone of polyamides or polyesters via polycondensation reactions. nih.gov This creates polymers where the thiophene ring is a regularly repeating pendant group. Such materials could possess unique thermal or electronic properties. Furthermore, research has demonstrated the synthesis of graft copolymers by combining poly(thiophene)s with peptides containing thiophene-based amino acids, showcasing a direct path to integrating these units into complex macromolecular architectures using solid-phase synthesis techniques. researchgate.net The presence of the thiophene unit can enhance charge transfer, making such materials potentially useful in organic electronics. tandfonline.com

Reaction Mechanisms and Reactivity Studies

Mechanistic Studies of Protecting Group Cleavage (e.g., Boc deprotection)

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability in a wide range of conditions and its clean, acid-mediated removal. organic-chemistry.orgrsc.org The deprotection of Boc-D-threo-3-(thiophen-2-yl)serine proceeds via an acid-catalyzed elimination mechanism.

The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This enhances the electrophilicity of the carbonyl carbon and weakens the adjacent ester C-O bond. Subsequently, the molecule undergoes unimolecular cleavage (E1 mechanism) to release the stable tert-butyl cation and a transient carbamic acid intermediate. The tert-butyl cation is typically scavenged by a nucleophilic species in the reaction mixture or can be eliminated as isobutylene. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine of D-threo-3-(thiophen-2-yl)serine as an ammonium (B1175870) salt and carbon dioxide. organic-chemistry.org

A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups in the molecule. semanticscholar.org

Table 1: Common Reagents for Boc Deprotection

| Reagent | Solvent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 25-50% TFA in DCM, 0°C to RT | Standard, highly effective conditions for both solid and solution-phase synthesis. ontosight.ai |

| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate, Methanol | 1-4 M HCl solution, 0°C to RT | Provides the product as a stable hydrochloride salt; HCl/dioxane is common in solid-phase synthesis. researchgate.net |

| Sulfuric Acid (H₂SO₄) | t-Butyl Acetate (t-BuOAc) | Catalytic amounts in t-BuOAc/CH₂Cl₂ | A milder alternative in some contexts. semanticscholar.org |

| Lewis Acids (e.g., TMSI, SnCl₄, ZnBr₂) | Aprotic solvents (e.g., DCM, MeCN) | Varies with Lewis acid strength | Useful for specific substrates where protic acids may cause side reactions. semanticscholar.org |